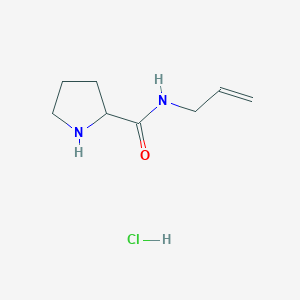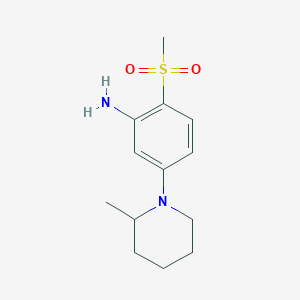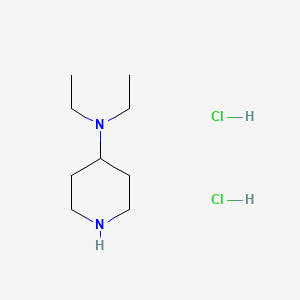
4-(Diethylamino)piperidine Dihydrochloride
概要
説明
4-(Diethylamino)piperidine Dihydrochloride is a chemical compound with the molecular formula C7H18Cl2N2. It is a significant intermediate in fine chemical synthesis and is widely used as a solvent and organic synthesis reagent in various fields, including agriculture, medicine, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)piperidine Dihydrochloride typically involves the reaction of 4-(Diethylamino)piperidine with hydrochloric acid. One common method involves dissolving 10.0g of 4-(Diethylamino)piperidine-1-carboxylic acid tert-butyl ester (0.044mol) in 60mL of dichloromethane, followed by the addition of 4mol/L HCl/dioxane solution (34.5mL, 0.138mol) under ice bath conditions. The mixture is stirred for 8 hours, resulting in the formation of a white solid, which is then filtered and washed with cold dichloromethane to yield this compound with an 85.3% yield .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for use in various applications.
化学反応の分析
Types of Reactions
4-(Diethylamino)piperidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-oxide derivatives, reduced amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4-(Diethylamino)piperidine Dihydrochloride has a wide range of scientific research applications:
Biology: The compound is used in the study of biological systems and as a building block for the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Diethylamino)piperidine Dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various physiological effects, depending on the target and the biological context .
類似化合物との比較
Similar Compounds
4-(Dimethylamino)piperidine Dihydrochloride: Similar in structure but with a dimethylamino group instead of a diethylamino group.
4-Morpholinopiperidine: Contains a morpholine ring fused to the piperidine ring.
1,4-Diazabicyclo[2.2.2]octane: A bicyclic compound with two nitrogen atoms in the ring.
Uniqueness
4-(Diethylamino)piperidine Dihydrochloride is unique due to its specific diethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
特性
CAS番号 |
50534-25-3 |
|---|---|
分子式 |
C9H21ClN2 |
分子量 |
192.73 g/mol |
IUPAC名 |
N,N-diethylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2.ClH/c1-3-11(4-2)9-5-7-10-8-6-9;/h9-10H,3-8H2,1-2H3;1H |
InChIキー |
KDCAVDKTBOAKMF-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1CCNCC1.Cl.Cl |
正規SMILES |
CCN(CC)C1CCNCC1.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-{2-[(2,4-Dichloro-1-naphthyl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1395141.png)
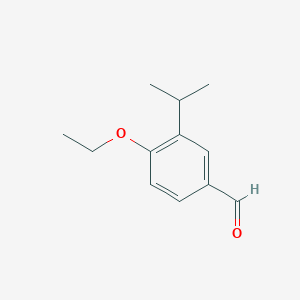
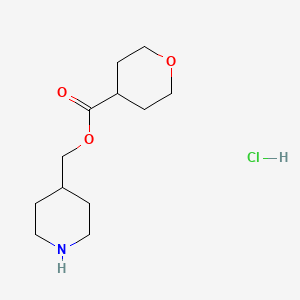
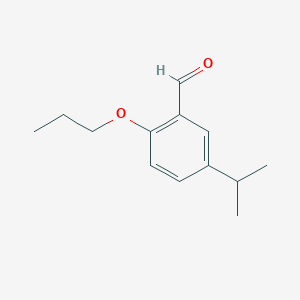
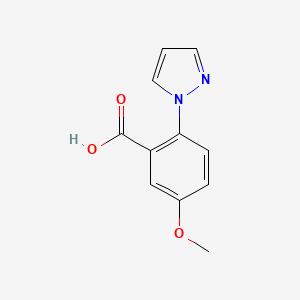
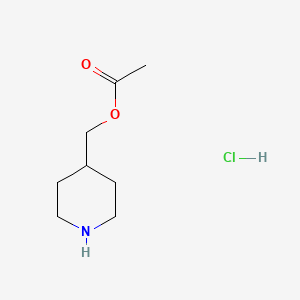
![8-[2-(4-Piperidinyl)ethoxy]quinoline hydrochloride](/img/structure/B1395154.png)

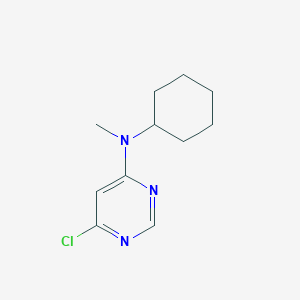

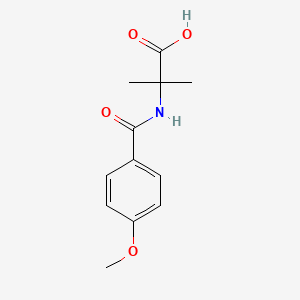
![N-[5-(Aminomethyl)-2-pyridinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1395160.png)
